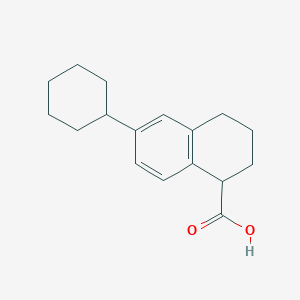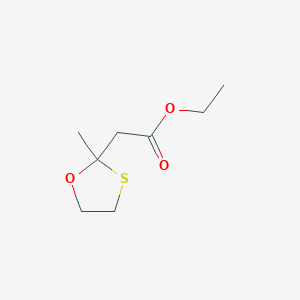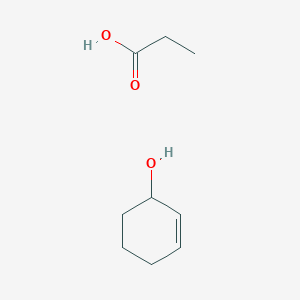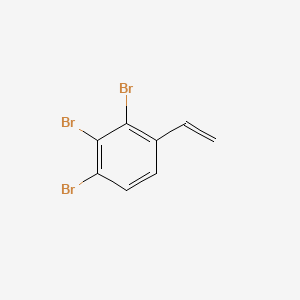
2,3,4-Tribromostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tribromostyrene is an organic compound with the molecular formula C8H5Br3. It is a derivative of styrene, where three bromine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its significant applications in various fields, including its use as a flame retardant in industrial products .
Vorbereitungsmethoden
The synthesis of 2,3,4-Tribromostyrene typically involves the bromination of styrene or its derivatives. One common method includes the use of phase transfer catalysts to facilitate the removal of hydrogen bromide in a two-phase system. The phases consist of an aqueous solution containing an alkali metal hydroxide and an organic phase containing β-bromoethyltribromobenzene in an alcohol solvent . Another method involves the bromination of styrene using bromine in the presence of a catalyst under controlled conditions .
Analyse Chemischer Reaktionen
2,3,4-Tribromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can undergo polymerization to form poly(tribromostyrene), which is used in flame retardant applications.
Common reagents used in these reactions include bromine, alkali metal hydroxides, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tribromostyrene has several applications in scientific research and industry:
Flame Retardants: It is widely used in the production of flame retardant materials for electronics, plastics, and building materials.
Polymer Chemistry: It is used in the synthesis of polymers with enhanced thermal stability and flame retardant properties.
Biological Research: The compound is studied for its potential effects on biological systems, although specific applications in medicine are still under investigation.
Wirkmechanismus
The mechanism by which 2,3,4-Tribromostyrene exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame. The molecular targets and pathways involved in this process are primarily related to the disruption of the free radical chain reactions that sustain combustion .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Tribromostyrene can be compared with other brominated styrene derivatives such as 2,4,6-tribromostyrene and pentabromostyrene. While all these compounds serve as flame retardants, this compound is unique due to its specific bromination pattern, which provides distinct reactivity and stability properties .
Similar Compounds
- 2,4,6-Tribromostyrene
- Pentabromostyrene
- 2,3,5-Tribromostyrene
These compounds share similar applications but differ in their chemical properties and reactivity due to the different positions of bromine atoms on the benzene ring.
Eigenschaften
CAS-Nummer |
30157-74-5 |
|---|---|
Molekularformel |
C8H5Br3 |
Molekulargewicht |
340.84 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |
InChI-Schlüssel |
DOTSLXAPJSPHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C=C1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



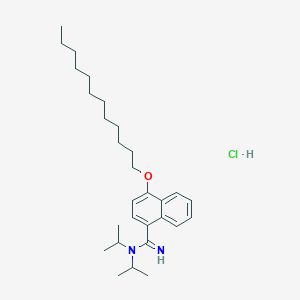
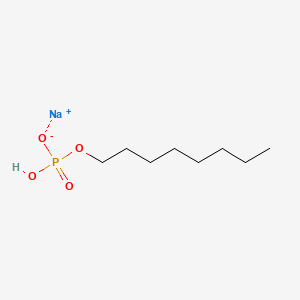
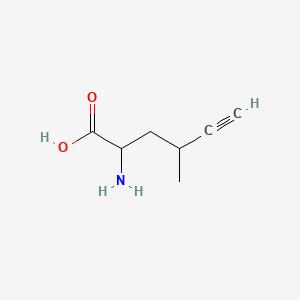
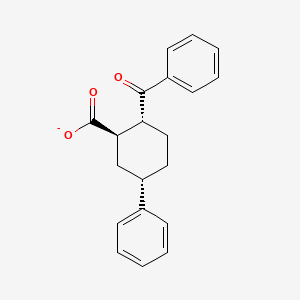

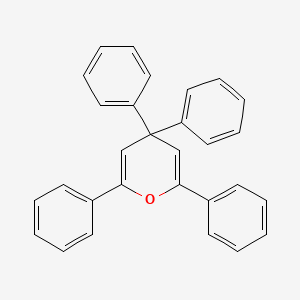

![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

